2,4-Dicloro-5-nitro-1,3-tiazol

Descripción general

Descripción

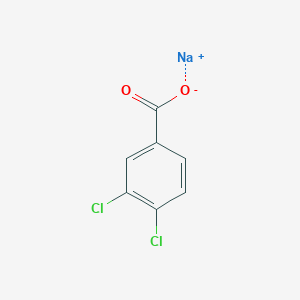

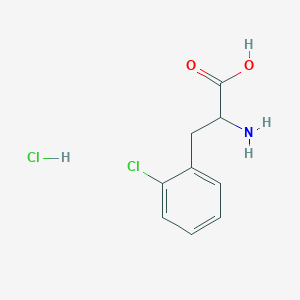

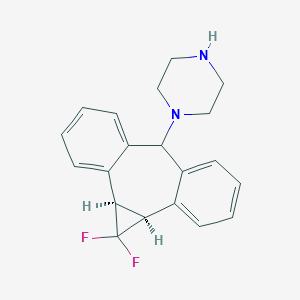

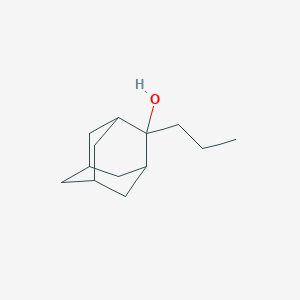

“2,4-Dichloro-5-nitro-1,3-thiazole” is a heterocyclic compound with the molecular formula C3Cl2N2O2S . It is a pale yellow solid with a strong odor. This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “2,4-Dichloro-5-nitro-1,3-thiazole” consists of a five-membered thiazole ring with two chlorine atoms and a nitro group attached . The molecular weight of this compound is 199.02 .

Physical And Chemical Properties Analysis

“2,4-Dichloro-5-nitro-1,3-thiazole” has a molecular weight of 199.02 and a melting point of 36-38°C . It is a pale yellow solid with a strong odor.

Aplicaciones Científicas De Investigación

Actividad antimicrobiana y antitumoral

Los derivados de 2,4-Dicloro-5-nitro-1,3-tiazol se han evaluado por sus actividades antimicrobianas y antitumorales, mostrando promesa en el tratamiento de diversas enfermedades .

Propiedades antioxidantes

Algunos derivados se han sintetizado y evaluado para sus propiedades antioxidantes in vitro, lo que indica un uso potencial en la prevención del daño relacionado con el estrés oxidativo .

Safety and Hazards

Mecanismo De Acción

Target of Action

2,4-Dichloro-5-nitro-1,3-thiazole is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are known to exhibit diverse biological activities and are found in many potent biologically active compounds . .

Mode of Action

It is known that thiazole derivatives can interact with various targets and show a wide range of biological activities . They may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Biochemical Pathways

It is known that molecules containing a thiazole ring can behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes .

Pharmacokinetics

It is known that thiazole derivatives have an extensive range of pharmacological activities .

Result of Action

2,4-Dichloro-5-nitro-1,3-thiazole and its derivatives have been found to exhibit various biological properties, including antimicrobial, anticancer, and antioxidant activities. They have shown potent activities against various human cancer cell lines such as breast, lung, liver, and colon cancer.

Action Environment

It is known that the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence its interaction with its environment.

Análisis Bioquímico

Biochemical Properties

2,4-Dichloro-5-nitro-1,3-thiazole has been found to exhibit various biological properties, including antimicrobial, anticancer, and antioxidant activitiesThiazole derivatives have been known to interact with a wide range of biomolecules, affecting their function and contributing to their biological activities .

Cellular Effects

The cellular effects of 2,4-Dichloro-5-nitro-1,3-thiazole are diverse and depend on the specific cell type and cellular processes involved. For instance, it has been reported to have potent activities against various human cancer cell lines such as breast, lung, liver, and colon cancer. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 2,4-Dichloro-5-nitro-1,3-thiazole is complex and multifaceted. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Thiazole derivatives have been shown to exhibit fast onset of action in certain biological activities . Information on the product’s stability, degradation, and long-term effects on cellular function would require further in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of 2,4-Dichloro-5-nitro-1,3-thiazole can vary with different dosages in animal models. While specific dosage effects of this compound have not been reported, thiazole derivatives have been studied in animal models for their therapeutic potential

Metabolic Pathways

Thiazole derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, influencing its localization or accumulation within cells .

Subcellular Localization

It is possible that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Propiedades

IUPAC Name |

2,4-dichloro-5-nitro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl2N2O2S/c4-1-2(7(8)9)10-3(5)6-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWUPQUTAGSGOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=N1)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40551223 | |

| Record name | 2,4-Dichloro-5-nitro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

107190-42-1 | |

| Record name | 2,4-Dichloro-5-nitro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(Phenylmethoxy)acetyl]-L-phenylalanine](/img/structure/B180743.png)

![3-Isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B180744.png)